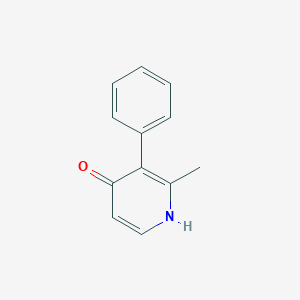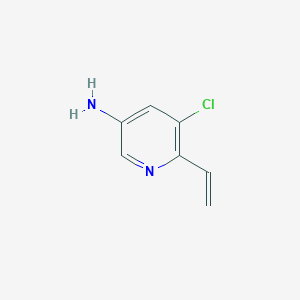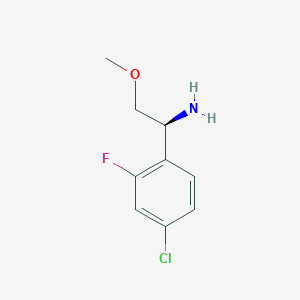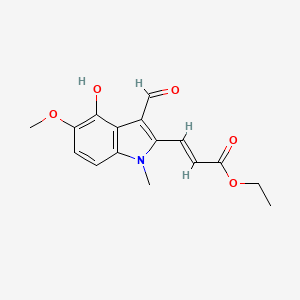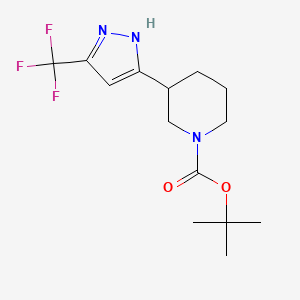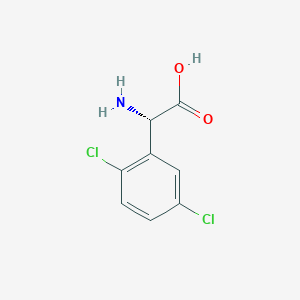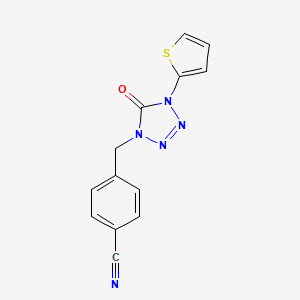
2-Methyl-1-(3-vinylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-vinylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group, a vinyl group attached to a phenyl ring, and a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-vinylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the desired enantiomers with high conversion rates and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic approaches, leveraging the scalability of immobilized whole-cell biocatalysts. Additionally, chemical synthesis methods, such as diastereoselective organocerium additions or hydrogenation of substituted nitroalkenes, can be employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(3-vinylphenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted phenylpropan-1-amine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-vinylphenyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Industry: The compound can be utilized in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(3-vinylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-1-(3-vinylphenyl)propan-1-amine include:
- 1-Phenylpropan-2-amine
- 1-(3,4-Dimethoxyphenyl)propan-2-amine
- 1-(3,4-Methylenedioxyphenyl)propan-2-amine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the vinyl group attached to the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological properties .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-(3-ethenylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-4-10-6-5-7-11(8-10)12(13)9(2)3/h4-9,12H,1,13H2,2-3H3 |
Clave InChI |
KGHKPMHZRKUDPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC(=C1)C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





